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Abstract

MK-8719 is a potent and selective, central nervous system (CNS) penetrant inhibitor of O-
GIcNAcase (OGA), a key enzyme in the post-translational modification of intracellular proteins.
By preventing the removal of O-linked B-N-acetylglucosamine (O-GIcNAc) from proteins such
as tau, MK-8719 offers a promising therapeutic strategy for the treatment of tauopathies,
including Alzheimer's disease and progressive supranuclear palsy (PSP). This technical guide
provides a comprehensive overview of the preclinical and early clinical data on MK-8719,
including its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic
properties, and key experimental methodologies.

Introduction

Neurodegenerative diseases characterized by the aggregation of the microtubule-associated
protein tau, known as tauopathies, represent a significant unmet medical need. A key
pathological feature of these diseases is the hyperphosphorylation of tau, which leads to its
misfolding, aggregation into neurofibrillary tangles (NFTs), and subsequent neuronal
dysfunction and death.
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The O-GIcNAcylation of proteins is a dynamic post-translational modification that plays a
crucial role in regulating a wide range of cellular processes. The levels of O-GICNAc on
intracellular proteins are controlled by the interplay of two enzymes: O-GIcNAc transferase
(OGT), which adds the O-GIcNAc moiety, and O-GIcNAcase (OGA), which removes it. Notably,
O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine and threonine
residues of tau, suggesting a competitive relationship between these two modifications.
Increased O-GIcNAcylation of tau has been shown to inhibit its aggregation and reduce the
formation of pathological tau species.

MK-8719 was developed as a potent and selective inhibitor of OGA, with the therapeutic goal
of increasing tau O-GIlcNAcylation, thereby reducing its hyperphosphorylation and aggregation.
This guide summarizes the critical data and methodologies related to the preclinical and early
clinical development of MK-8719.

Mechanism of Action

MK-8719 is a competitive, reversible inhibitor of the human OGA enzyme.[1] By binding to the
active site of OGA, MK-8719 prevents the hydrolysis of O-GIcNAc from target proteins,
including tau.[2] This leads to an increase in the steady-state levels of O-GlcNAcylated
proteins, which is hypothesized to interfere with the hyperphosphorylation of tau and its
subsequent aggregation into pathological forms.[2][3]
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Caption: Signaling pathway of OGA inhibition by MK-8719.
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Data Presentation
In Vitro Potency and Selectivity

MK-8719 demonstrates potent inhibition of the human OGA enzyme. Its selectivity for OGA
over the functionally related human lysosomal B-hexosaminidase is a critical feature, as off-
target inhibition of B-hexosaminidase can lead to lysosomal storage disorders.[2]

Parameter Species Value Reference
Ki Human OGA 7.9nM [4]
Kd Human OGA 3.1nM [5]
IC50 Human OGA <0.010 pM [1]
Cell-based IC50 Rat PC12 Cells <0.100 uM [1]

High (Thiamet-G, a

o vs. human lysosomal related compound,
Selectivity . [6]
B-hexosaminidase shows >37,000-fold
selectivity)

Preclinical Pharmacokinetics

MK-8719 exhibits favorable pharmacokinetic properties in multiple preclinical species, including
good oral bioavailability and CNS penetration.[1][2]

. o Brain-to-
. Bioavailability .
Species CNS Penetrant Plasma Ratio Reference
(%)
(Rat)

Mouse > 60 Yes - [1]

Rat > 60 Yes ~1.84 [1][5]

Dog > 60 Yes - [1]

Pharmacokinetic parameters such as Cmax, Tmax, and half-life are dose-dependent and can
be found in the cited literature.
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Preclinical and Clinical Pharmacodynamics

Oral administration of MK-8719 leads to a dose-dependent increase in O-GIcNAc levels in both
the brain and peripheral blood mononuclear cells (PBMCs).[3][4] In the rTg4510 mouse model
of tauopathy, MK-8719 treatment resulted in a significant reduction in neurofibrillary tangles
and attenuated brain atrophy.[1][7] A Phase | study in healthy volunteers showed that single
ascending doses of MK-8719 were safe and well-tolerated.[1]

Model System Effect Reference

Rat Brain and PBMCs Increased O-protein levels [1]

Reduced neurofibrillary
tangles, decreased
o neurodegeneration, reduced
rTg4510 Transgenic Mice ) [1][5]
inflammatory markers,
attenuated brain weight and

forebrain volume loss

Safe and well-tolerated at
Healthy Human Volunteers single ascending doses up to [1][5]
1200 mg

Experimental Protocols
In Vitro OGA Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds

against purified human OGA.
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Caption: Workflow for an in vitro OGA inhibition assay.

Materials:

o Recombinant human OGA enzyme

e Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-3-D-glucosaminide)

o MK-8719 or other test compounds

e Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NacCl, 0.1% BSA, pH 7.0)

o 96-well black microplates

e Fluorescence plate reader

Procedure:

e Prepare serial dilutions of MK-8719 in assay buffer.
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e Add a fixed concentration of human OGA enzyme to each well of the microplate.

¢ Add the diluted MK-8719 or vehicle control to the wells and incubate for a pre-determined
time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

e Monitor the increase in fluorescence over time at an appropriate excitation and emission
wavelength (e.g., 365 nm excitation and 445 nm emission for 4-MUG).

o Calculate the rate of reaction for each concentration of the inhibitor.

o Determine the percent inhibition relative to the vehicle control and fit the data to a dose-
response curve to calculate the IC50 value. Ki values can be determined using the Cheng-
Prusoff equation if the substrate concentration and Km are known.

Western Blot for O-GIcNAc Levels

This protocol describes the detection of total O-GlcNAcylated proteins in cell or tissue lysates.
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Caption: Workflow for Western blot analysis of O-GIcNAc levels.
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Materials:
o Cell or tissue lysates

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g.,
Thiamet-G)

o Protein assay reagent (e.g., BCA kit)

o SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody: anti-O-GIcNAc antibody (e.g., CTD110.6 or RL2)
e HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Lyse cells or tissues in lysis buffer containing an OGA inhibitor to preserve O-GIcNAc
modifications.

» Determine the protein concentration of each lysate.

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.
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e Incubate the membrane with the primary anti-O-GIcNAc antibody overnight at 4°C.

¢ Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Wash the membrane again and apply the chemiluminescent substrate.

o Capture the signal using an imaging system and perform densitometric analysis to quantify
the levels of O-GIcNAcylated proteins. A loading control (e.g., B-actin or GAPDH) should be
used for normalization.

Positron Emission Tomography (PET) Imaging for OGA
Occupancy

PET imaging with the tracer [18F]-MK-8553 is used to assess the target engagement of MK-
8719 in the brain.[1]

Baseline Scan
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[18F]-MK-8553 PET data

Blocking Scan Analysis
Administer MK-8719 > Administer > Acquire dynamic Kinetic modeling to
[ (unlabeled) [18F]-MK-8553 PET data Reconsiruct PET images determine binding potential Caleulate OGA occupancy

Click to download full resolution via product page
Caption: Workflow for PET imaging to determine OGA occupancy.
Procedure (General Overview):

» Baseline Scan: A subject undergoes a PET scan following the intravenous injection of a
tracer dose of [18F]-MK-8553. Dynamic images are acquired over a period of time (e.g., 90-
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120 minutes) to measure the baseline binding of the tracer to OGA in the brain.

e Blocking Scan: On a separate occasion, the same subject is pre-treated with a therapeutic
dose of unlabeled MK-8719. After a suitable time for drug distribution, the subject is injected
with [18F]-MK-8553, and a second PET scan is performed.

e Image Analysis: The PET data from both scans are reconstructed and analyzed. Kinetic
modeling is applied to the time-activity curves from different brain regions to estimate the
binding potential (BPND) of the tracer.

e Occupancy Calculation: OGA occupancy is calculated as the percentage reduction in BPND
in the blocking scan compared to the baseline scan. This provides a quantitative measure of
target engagement at a given dose of MK-8719.

Conclusion

MK-8719 is a promising, selective OGA inhibitor with a strong preclinical rationale for the
treatment of tauopathies. Its ability to potently inhibit OGA, increase O-GIlcNAcylation, and
reduce tau pathology in preclinical models, coupled with a favorable safety profile in early
clinical studies, supports its continued development. The experimental protocols and data
presented in this guide provide a technical foundation for researchers and drug developers
working in the field of neurodegenerative diseases. Further clinical investigation is warranted to
establish the efficacy of MK-8719 in patients with tauopathies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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